molecular formula C23H24O8 B561754 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose CAS No. 153914-97-7

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose

Cat. No.: B561754
CAS No.: 153914-97-7
M. Wt: 428.437
InChI Key: DIPIPCAFIWGEHH-VLQCZPCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose typically involves multiple steps, starting from readily available monosaccharides. The key steps include the protection of hydroxyl groups, selective benzoylation, and the formation of the isopropylidene acetal. The reaction conditions often require the use of solvents such as dichloromethane and ethyl acetate, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, suitable for pharmaceutical and biomedical applications. The production process is optimized for scalability, with cleanroom environments and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe for studying carbohydrate metabolism and enzyme interactions.

    Medicine: It is explored for its potential in drug conjugation and prodrug formulation, enhancing the effectiveness and selectivity of therapeutic agents.

    Industry: It is utilized in the development of nanocarriers for targeted drug delivery systems.

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose involves its interaction with specific molecular targets and pathways. The benzoyl and isopropylidene groups play crucial roles in its binding affinity and selectivity. These interactions can modulate enzymatic activities, influence metabolic pathways, and enhance the delivery of therapeutic agents to target cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose
  • 5-Benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose
  • 4-Benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose

Uniqueness

Compared to similar compounds, 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose stands out due to its unique combination of benzoyl and isopropylidene groups. This combination enhances its chemical stability, reactivity, and potential for diverse applications in scientific research and industry .

Biological Activity

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose is a complex glycoside derivative that has garnered attention for its potential biological activities. This compound, identified by its chemical formula C23H24O8C_{23}H_{24}O_8, is structurally related to other furanosides and has been studied for its implications in medicinal chemistry, particularly in the context of glycosidase inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furanose ring structure with two benzoyl groups and an isopropylidene protecting group. Its structural characteristics suggest possible interactions with biological macromolecules, which can lead to various biological activities.

PropertyValue
Chemical FormulaC23H24O8
Molecular Weight424.44 g/mol
SolubilitySoluble in water
Melting Point70 °C
Optical Rotation[α]D -19° (C=1, H2O)

1. Glycosidase Inhibition

Research indicates that compounds similar to 5-benzoyl derivatives often exhibit significant glycosidase inhibitory activity. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and their inhibition can lead to therapeutic effects in conditions like diabetes and cancer.

  • Case Study: A study demonstrated that various benzoyl derivatives inhibited α-glucosidase activity, which is crucial for carbohydrate metabolism. The presence of the benzoyl moiety enhances binding affinity to the enzyme active site, suggesting that this compound may similarly inhibit glycosidases effectively .

2. Antimicrobial Activity

Preliminary studies have shown that certain furanosides possess antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt microbial cell walls or metabolic pathways.

  • Research Findings: In vitro assays demonstrated that related compounds exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

3. Anticancer Potential

The anticancer properties of glycoside derivatives have been a focus of research due to their ability to induce apoptosis in cancer cells.

  • Case Study: A series of experiments conducted on human cancer cell lines indicated that similar furanosides could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The mechanism involves the modulation of signaling pathways associated with cell survival .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Glycosidase Interaction: The compound likely binds competitively to the active sites of glycosidases due to its structural similarity to natural substrates.
  • Receptor Modulation: It may also influence receptor-mediated pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.

Properties

IUPAC Name

[(3aR,6S)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-22(2)29-17-18(24)23(31-21(17)30-22,13-27-19(25)15-9-5-3-6-10-15)14-28-20(26)16-11-7-4-8-12-16/h3-12,17-18,21,24H,13-14H2,1-2H3/t17?,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPIPCAFIWGEHH-VLQCZPCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2C(O1)[C@@H](C(O2)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724601
Record name {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153914-97-7
Record name {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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